

# 2-(4-bromophenyl)-2-oxoethyl acetate CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(4-Bromophenyl)-2-oxoethyl acetate

**Cat. No.:** B1581498

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-bromophenyl)-2-oxoethyl acetate**

## Introduction

**2-(4-bromophenyl)-2-oxoethyl acetate** is a chemical compound belonging to the class of  $\alpha$ -keto esters. It features a phenacyl group, a common and versatile moiety in organic chemistry, where the phenyl ring is substituted with a bromine atom at the para-position. The acetate group is attached to the  $\alpha$ -carbon of the ketone, making it a key intermediate in various synthetic pathways.

This guide provides a comprehensive overview of **2-(4-bromophenyl)-2-oxoethyl acetate**, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, analytical characterization, safety considerations, and applications, offering field-proven insights grounded in established scientific principles. The core value of this compound lies in its utility as a building block; the acetate group can function as a protecting group for the ketone, enabling selective chemical transformations at other molecular sites<sup>[1]</sup>.

## Chemical Identity and Properties

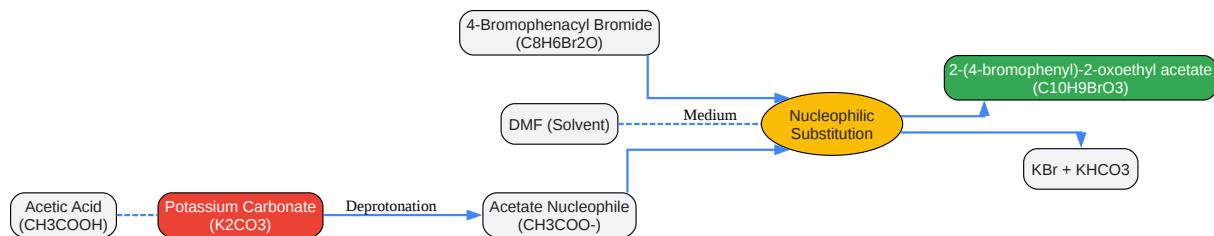
Correctly identifying a chemical compound is the foundation of any scientific endeavor. The following tables summarize the key identifiers and physicochemical properties of **2-(4-bromophenyl)-2-oxoethyl acetate**.

## Table 2.1: Compound Identifiers

| Identifier        | Value                                                                | Source              |
|-------------------|----------------------------------------------------------------------|---------------------|
| CAS Number        | 7500-37-0                                                            | <a href="#">[2]</a> |
| IUPAC Name        | 2-(4-bromophenyl)-2-oxoethyl acetate                                 | <a href="#">[2]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> BrO <sub>3</sub>                      | <a href="#">[2]</a> |
| Canonical SMILES  | CC(=O)OCC(=O)C1=CC=C(C=C1)Br                                         | <a href="#">[2]</a> |
| InChI             | InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | <a href="#">[2]</a> |
| InChIKey          | DYDDLQHJYMWTMU-UHFFFAOYSA-N                                          | <a href="#">[2]</a> |

## Table 2.2: Physicochemical Properties

| Property                       | Value                                          | Source              |
|--------------------------------|------------------------------------------------|---------------------|
| Molecular Weight               | 257.08 g/mol                                   | <a href="#">[2]</a> |
| Appearance                     | Typically a solid (based on similar compounds) | N/A                 |
| Topological Polar Surface Area | 43.4 Å <sup>2</sup>                            | <a href="#">[2]</a> |
| Rotatable Bond Count           | 4                                              | <a href="#">[2]</a> |
| Hydrogen Bond Acceptor Count   | 3                                              | <a href="#">[2]</a> |
| Hydrogen Bond Donor Count      | 0                                              | <a href="#">[2]</a> |
| Complexity                     | 219                                            | <a href="#">[2]</a> |


## Synthesis and Purification

The synthesis of **2-(4-bromophenyl)-2-oxoethyl acetate** is typically achieved through the nucleophilic substitution of a halide on an  $\alpha$ -haloketone. This approach is reliable and provides good yields of the desired product.

## Synthesis Pathway: Esterification of 4-Bromophenacyl Bromide

The most common and efficient method for preparing **2-(4-bromophenyl)-2-oxoethyl acetate** is the reaction of 2-bromo-1-(4-bromophenyl)ethanone (commonly known as 4-bromophenacyl bromide) with an acetate source. A study detailing the synthesis of a series of related 2-(4-bromophenyl)-2-oxoethyl benzoates demonstrates a robust methodology that can be adapted for this purpose. The reaction involves treating 4-bromophenacyl bromide with a carboxylic acid (in this case, acetic acid) in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF)[3].

The base deprotonates the acetic acid to form the acetate nucleophile, which then displaces the bromide ion from the  $\alpha$ -carbon of the 4-bromophenacyl bromide. These reactions generally proceed smoothly under mild conditions, such as room temperature, leading to high-purity products in good yields[3].



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phenacyl Acetate | High-Purity Reagent | Supplier [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(4-bromophenyl)-2-oxoethyl acetate CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581498#2-4-bromophenyl-2-oxoethyl-acetate-cas-number-and-identifiers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

